molecular formula C11H20O B12764531 (6Z)-3,7-dimethylnona-1,6-dien-3-ol CAS No. 54592-32-4

(6Z)-3,7-dimethylnona-1,6-dien-3-ol

Cat. No.: B12764531
CAS No.: 54592-32-4
M. Wt: 168.28 g/mol
InChI Key: KRLBLPBPZSSIGH-NTMALXAHSA-N
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Description

(6Z)-3,7-Dimethylnona-1,6-dien-3-ol is an organic compound that belongs to the class of terpenoids. It is characterized by its unique structure, which includes a nonane backbone with two double bonds and a hydroxyl group. This compound is known for its pleasant aroma and is often found in essential oils and various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-3,7-dimethylnona-1,6-dien-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoprene units or other terpenoid precursors.

    Formation of the Nonane Backbone: The nonane backbone is constructed through a series of reactions, including aldol condensation, Wittig reaction, or Grignard reaction.

    Introduction of Double Bonds: The double bonds are introduced using methods like dehydrohalogenation or selective hydrogenation.

    Hydroxyl Group Addition: The hydroxyl group is added through hydroboration-oxidation or other suitable methods.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes, such as:

    Catalytic Hydrogenation: Using metal catalysts to selectively hydrogenate specific bonds.

    Continuous Flow Reactors: To ensure consistent production and high yield.

    Purification Techniques: Including distillation and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: (6Z)-3,7-Dimethylnona-1,6-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogen gas and metal catalysts.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or ozone.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Saturated hydrocarbons.

    Substitution Products: Halogenated compounds, ethers.

Scientific Research Applications

(6Z)-3,7-Dimethylnona-1,6-dien-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (6Z)-3,7-dimethylnona-1,6-dien-3-ol involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and cellular membranes.

    Pathways Involved: The compound may modulate signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects. It may also induce apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

    (6E)-3,7-Dimethylnona-1,6-dien-3-ol: Similar structure but with a different configuration of the double bond.

    Geraniol: A related terpenoid with a similar backbone but different functional groups.

    Linalool: Another terpenoid with a similar structure but different placement of double bonds and hydroxyl group.

Uniqueness: (6Z)-3,7-Dimethylnona-1,6-dien-3-ol is unique due to its specific configuration and the presence of both double bonds and a hydroxyl group, which contribute to its distinct chemical properties and biological activities.

Properties

CAS No.

54592-32-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(6Z)-3,7-dimethylnona-1,6-dien-3-ol

InChI

InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8-

InChI Key

KRLBLPBPZSSIGH-NTMALXAHSA-N

Isomeric SMILES

CC/C(=C\CCC(C)(C=C)O)/C

Canonical SMILES

CCC(=CCCC(C)(C=C)O)C

Origin of Product

United States

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